

Synthesis and Preparation of Diisopropyl Sulfate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Diisopropyl sulfate	
Cat. No.:	B1214918	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisopropyl sulfate ((i-Pr)₂SO₄) is a dialkyl sulfate ester of significant interest due to its role as an intermediate in industrial chemical processes and its potential applications as an alkylating agent in organic synthesis. This technical guide provides a comprehensive overview of the synthesis and preparation of **diisopropyl sulfate**, with a focus on both industrial manufacturing methods and plausible laboratory-scale protocols. Detailed experimental procedures, tabulated quantitative data, and visual representations of reaction pathways and workflows are presented to facilitate a thorough understanding for researchers, scientists, and professionals in drug development.

Introduction

Diisopropyl sulfate is primarily known as a key intermediate in the "strong-acid" process for the production of isopropanol from propylene.[1][2][3][4] In this process, propylene gas is absorbed into concentrated sulfuric acid, leading to the formation of isopropyl hydrogen sulfate and **diisopropyl sulfate**. Subsequent hydrolysis of these intermediates yields isopropanol. While **diisopropyl sulfate** is not typically isolated as a final product in this industrial context, its synthesis and reactivity are of considerable interest. In a laboratory setting, **diisopropyl sulfate** can be prepared through the reaction of isopropanol with a suitable sulfating agent. This guide will detail the underlying chemistry and provide practical methodologies for its preparation.

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety data for **diisopropyl sulfate** is provided in Table 1. It is a colorless, oily liquid that is sparingly soluble in water and is classified as a suspected carcinogen.[2][5][6] Appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood, are mandatory when handling this compound.

Table 1: Physicochemical and Safety Properties of Diisopropyl Sulfate

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₁₄ O ₄ S	[5][6]
Molecular Weight	182.24 g/mol	[5]
Appearance	Colorless, oily liquid	[2]
CAS Number	2973-10-6	[7]
Boiling Point	94 °C @ 7 mmHg (decomposes)	[1][2]
Melting Point	-19 °C	[1][6]
Density	1.1 g/cm ³	[6]
Solubility in Water	0.5%	[2]
Safety Hazards	Harmful if swallowed or in contact with skin, Causes severe skin burns and eye damage, Suspected of causing cancer (IARC Group 2B)	[2][5]

Synthesis of Diisopropyl Sulfate

Two primary approaches for the synthesis of **diisopropyl sulfate** are discussed: the industrial method involving propylene and sulfuric acid, and a plausible laboratory-scale preparation from isopropanol.

Industrial Synthesis from Propylene and Sulfuric Acid

The industrial production of isopropanol via the strong-acid process involves the absorption of propylene in concentrated sulfuric acid (typically >80%) at low temperatures (e.g., 20–30 °C). [4] This process leads to the formation of a mixture of isopropyl hydrogen sulfate and **diisopropyl sulfate**, which is then hydrolyzed to produce isopropanol.

The key reactions in this process are:

- Formation of Isopropyl Hydrogen Sulfate: CH₃CH=CH₂ + H₂SO₄ → (CH₃)₂CHOSO₃H
- Formation of Diisopropyl Sulfate: (CH₃)₂CHOSO₃H + CH₃CH=CH₂ → ((CH₃)₂CH)₂SO₄

A patent describes a process where liquid propylene is reacted with 87.5-95% sulfuric acid at temperatures between 0-30 °C and a pressure of approximately 165 lbs/sq. inch.[8]

Table 2: Reaction Conditions for Industrial Synthesis of Isopropyl Sulfates

Parameter	Value	Reference(s)
Reactants	Propylene, Sulfuric Acid	[3][4]
Sulfuric Acid Concentration	>80% (strong-acid process)	[4]
Temperature	20–30 °C (strong-acid process)	[4]
Pressure	~165 lbs/sq. in.	[8]

Laboratory-Scale Synthesis from Isopropanol

While specific literature on the laboratory synthesis of **diisopropyl sulfate** is scarce, a plausible protocol can be adapted from general methods for the preparation of dialkyl sulfates. The reaction of an alcohol with a strong sulfating agent, such as fuming sulfuric acid or sulfuryl chloride, is a common approach.

Materials:

Isopropanol (anhydrous)

- Fuming sulfuric acid (oleum, e.g., 20% free SO₃)
- Dichloromethane (anhydrous)
- Saturated sodium bicarbonate solution
- Brine (saturated sodium chloride solution)
- Anhydrous magnesium sulfate

Equipment:

- Three-necked round-bottom flask
- · Magnetic stirrer and stir bar
- Dropping funnel
- Thermometer
- Ice-water bath
- Separatory funnel
- Rotary evaporator
- Vacuum distillation apparatus

Procedure:

- In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place anhydrous isopropanol (2.0 equivalents) dissolved in anhydrous dichloromethane.
- Cool the flask in an ice-water bath to 0-5 °C.
- Slowly add fuming sulfuric acid (1.0 equivalent) dropwise from the dropping funnel to the stirred isopropanol solution. Maintain the temperature of the reaction mixture below 10 °C throughout the addition.

- After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
- Once the reaction is complete, carefully pour the mixture over crushed ice.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
- Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- The crude diisopropyl sulfate can be purified by vacuum distillation.[9]

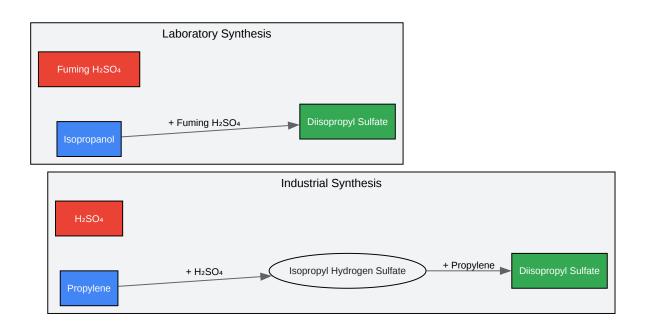
Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Fuming sulfuric acid is extremely corrosive and reacts violently with water. Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, must be worn.

Characterization

The synthesized diisopropyl sulfate should be characterized to confirm its identity and purity.

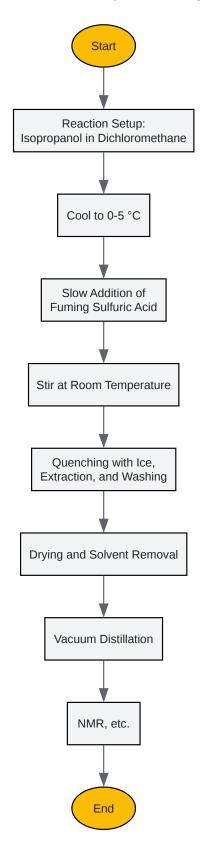
Spectroscopic Data

While a dedicated public spectrum is not readily available, the expected NMR signals can be predicted based on the structure of **diisopropyl sulfate**.


Table 3: Predicted ¹H and ¹³C NMR Data for **Diisopropyl Sulfate**

Nucleus	Predicted Chemical Shift (ppm)	Multiplicity
¹H NMR		
-CH(CH ₃) ₂	~4.8 - 5.0	septet
-CH(CH ₃) ₂	~1.4 - 1.5	doublet
¹³ C NMR		
-CH(CH ₃) ₂	~75 - 80	_
-CH(CH ₃) ₂	~22 - 24	

Visualizing the Synthesis and Workflow


Graphviz diagrams are provided to illustrate the chemical reactions and the general experimental workflow.

Click to download full resolution via product page

Diagram 1: Synthesis Pathways for **Diisopropyl Sulfate**.

Click to download full resolution via product page

Diagram 2: General Experimental Workflow for Laboratory Synthesis.

Conclusion

This technical guide has provided a detailed overview of the synthesis and preparation of diisopropyl sulfate. While its primary role is as a transient intermediate in the industrial production of isopropanol, plausible laboratory-scale synthetic routes can be devised from readily available starting materials. The information presented, including experimental protocols, tabulated data, and graphical representations, serves as a valuable resource for chemists in research and development who may wish to prepare or handle this versatile alkylating agent. Due to its hazardous nature, all handling and synthesis of diisopropyl sulfate must be conducted with strict adherence to safety protocols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Diisopropyl sulfate Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Diisopropyl Sulfate Occupational Exposures to Mists and Vapours from Strong Inorganic Acids; and Other Industrial Chemicals NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. publications.iarc.who.int [publications.iarc.who.int]
- 4. ISOPROPYL ALCOHOL MANUFACTURE BY THE STRONG-ACID PROCESS Chemical Agents and Related Occupations NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Diisopropyl sulfate | C6H14O4S | CID 18096 PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Diisopropyl sulfate | 2973-10-6 | FD172857 | Biosynth [biosynth.com]
- 7. Diisopropyl Sulfate (IARC Summary & Evaluation, Volume 54, 1992) [inchem.org]
- 8. US2099814A Preparation of isopropyl sulphates Google Patents [patents.google.com]
- 9. buschvacuum.com [buschvacuum.com]

To cite this document: BenchChem. [Synthesis and Preparation of Diisopropyl Sulfate: An Indepth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1214918#synthesis-and-preparation-of-diisopropyl-sulfate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com